Doxorubicinolone is a compound that belongs to the anthracycline class of chemotherapy agents, characterized by its complex structure and therapeutic efficacy against various cancers. This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The source of doxorubicinolone can be traced back to the natural product doxorubicin, which is derived from the bacterium Streptomyces peucetius. Doxorubicinolone has garnered attention due to its potential to modulate the biological activities associated with traditional anthracyclines, aiming to reduce side effects while maintaining anticancer efficacy.
Doxorubicinolone is classified as an anthracycline antibiotic and is categorized under the broader group of antineoplastic agents. Its structural variations as diastereomers can lead to differing pharmacological properties, making it a subject of interest in medicinal chemistry.
The synthesis of doxorubicinolone involves several sophisticated methods aimed at producing its diastereomeric forms. Recent studies have utilized gold-catalyzed glycosylation techniques to create a focused library of doxorubicin analogues, including doxorubicinolone. This method allows for the precise construction of the glycosidic linkages essential for the compound's activity.
Technical details reveal that specific conditions during synthesis can influence the stereoselectivity of the reactions, impacting the yield and composition of the diastereomeric mixture .
Doxorubicinolone's molecular structure is complex, featuring multiple stereocenters that contribute to its biological activity. The structure can be represented as follows:
Data from crystallographic studies provide insights into the precise arrangement of atoms within doxorubicinolone, allowing researchers to correlate structure with function .
Doxorubicinolone undergoes various chemical reactions that are pivotal for its mechanism of action:
These reactions highlight the dual nature of doxorubicinolone's action—both direct interaction with nucleic acids and indirect oxidative damage .
The mechanism by which doxorubicinolone exerts its anticancer effects involves several key processes:
Studies indicate that modifications in the structure of doxorubicinolone can alter these mechanisms, potentially enhancing therapeutic outcomes while minimizing side effects .
Doxorubicinolone exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to characterize these properties accurately .
Doxorubicinolone has significant scientific applications primarily in oncology:
Anthracycline metabolism proceeds through three primary pathways:
Doxorubicinolone belongs to the final category, characterized by cleavage of the glycosidic bond at C7 and reduction of the side chain carbonyl group. Unlike hydroxylated metabolites that retain cytotoxicity, deglycosylated metabolites like doxorubicinolone demonstrate significantly reduced antineoplastic activity due to impaired DNA intercalation capacity [2] [4]. This positions doxorubicinolone as a terminal metabolite rather than a pharmacologically active intermediate.
Table 1: Key Identifiers of Doxorubicinolone
Property | Value |
---|---|
IUPAC Name | (7S,9S)-7,9-Dihydroxy-10-[(2S,4S,5S,6S)-4,5,6-trihydroxyoxan-2-yl]oxy-6,8,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione |
Molecular Formula | C₂₁H₂₀O₉ |
Molecular Weight | 416.38 g/mol |
CAS Number (Mixture) | 56149-23-6 |
PubChem CID | 124320 |
Therapeutic Significance | Terminal metabolite with reduced bioactivity |
Doxorubicinolone originates primarily from sequential enzymatic processing of doxorubicin and epirubicin:
Analytical studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) reveal doxorubicinolone circulates at substantially lower concentrations (ng/mL range) compared to parent drugs (µg/mL range) in plasma. Its detection serves as a biomarker for anaerobic metabolic pathways that become relevant in hypoxic tumor microenvironments [9]. Though pharmacologically inactive, doxorubicinolone's generation influences the overall metabolic disposition of anthracyclines by diverting precursors from redox-cycling pathways.
Table 2: Comparative Analysis of Key Doxorubicin Metabolites
Metabolite | Structure | Enzymatic Pathway | Bioactivity | Relative Abundance |
---|---|---|---|---|
Doxorubicin | Parent glycoside | N/A | Cytotoxic | 50% unchanged |
Doxorubicinol | C13-alcohol | Two-electron reduction (AKR/CBR) | Cardiotoxic | 20-30% |
Doxorubicinone | Aglycone | Deglycosidation | Reduced cytotoxicity | 1-2% |
Doxorubicinolone | Reduced aglycone | Reduction + deglycosidation | Minimal activity | <1% |
7-Deoxydoxorubicinone | Deoxygenated aglycone | Anaerobic deglycosidation | Inactive | Trace |
The stereochemical architecture of doxorubicinolone features four chiral centers (C7, C9, C10, and the former glycosidic oxygen position), generating multiple diastereomeric configurations. This complexity arises from:
Diastereomeric composition influences molecular interactions through three mechanisms:
Analytical separation of these diastereomers reveals distinct electrochemical behaviors and oxidation potentials. Research-grade materials typically contain both 7S,9S and 7R,9R configurations in variable ratios, complicating bioactivity assessments. This diastereomeric complexity represents a significant challenge in metabolite characterization studies, necessitating chiral chromatographic methods for precise resolution [3] [9] [10].
Table 3: Stereochemical Features Influencing Doxorubicinolone Functionality
Stereocenter | Configuration Variability | Functional Consequence |
---|---|---|
C7 | Epimerizable | Alters molecular planarity |
C9 | Epimerizable | Affects hydrogen bonding capacity |
C10 | Fixed (S) in natural | Determines ring conformation |
Ex-glycosidic O | Variable | Influences solubility and charge distribution |
The redox cycling potential of doxorubicinolone diastereomers varies significantly due to differential semiquinone stability. Certain configurations facilitate more efficient electron transfer to molecular oxygen, enhancing ROS generation – a property potentially relevant to late-stage cardiotoxicity mechanisms despite the metabolite's overall classification as inactive [4] [5]. This phenomenon illustrates how diastereomeric subtleties can modulate biochemical activities even within structurally similar molecules.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1